![molecular formula C17H24ClNO B4541406 3-(benzylamino)-1-adamantanol hydrochloride](/img/structure/B4541406.png)
3-(benzylamino)-1-adamantanol hydrochloride
Description
“3-(benzylamino)-1-adamantanol hydrochloride” is a chemical compound related to the class of adamantane derivatives, known for their unique cage-like structure. Adamantane derivatives are of significant interest due to their wide range of biological activities and applications in materials science. The unique structure of adamantanes contributes to their stability and reactivity, making them valuable in various chemical syntheses and modifications.
Synthesis Analysis
The synthesis of adamantane derivatives, including those similar to “3-(benzylamino)-1-adamantanol hydrochloride,” involves several strategies. One common approach is the electrophilic substitution reaction, which allows for the functionalization of the adamantane scaffold. For example, trifluoromethanesulfonic acid and other electrophiles promote the formation of the adamantanone core from precursors like 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. This method provides access to a wide variety of functionalities at the newly formed tertiary position (Jung & Lee, 2014).
Molecular Structure Analysis
The adamantane structure is characterized by its rigid, three-dimensional framework, which significantly influences the physical and chemical properties of its derivatives. Molecular structure analysis through techniques such as X-ray diffraction and NMR spectroscopy provides insights into the conformational stability and electronic properties of these compounds. For instance, studies on similar adamantane derivatives have shown how substituent groups and their positions affect molecular geometry and intramolecular interactions (Małecka, Grabowski, & Budzisz, 2004).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including substitutions, additions, and rearrangements, due to their unique structure. For example, adamantylation of aromatic substrates can be efficiently promoted by solid acids, leading predominantly to para-substituted products without significant byproduct formation (Olah et al., 1996). These reactions are crucial for further functionalizing adamantane derivatives for specific applications.
properties
IUPAC Name |
3-(benzylamino)adamantan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c19-17-9-14-6-15(10-17)8-16(7-14,12-17)18-11-13-4-2-1-3-5-13;/h1-5,14-15,18-19H,6-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIRPPBYFCVRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)adamantan-1-OL hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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